Methyl 4-(3-nitrophenyl)benzoate
Overview
Description
Methyl 4-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C14H11NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-nitrophenyl)benzoate typically involves the esterification of 4-(3-nitrophenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-nitrophenyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(3-nitrophenyl)benzoic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature
Substitution: Nucleophiles such as amines or alcohols, elevated temperature
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux
Major Products Formed
Reduction: 4-(3-aminophenyl)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 4-(3-nitrophenyl)benzoic acid and methanol
Scientific Research Applications
Methyl 4-(3-nitrophenyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Pharmaceuticals: The compound is investigated for its potential biological activities and as a precursor for drug development.
Analytical Chemistry: It is used as a standard or reference compound in various analytical techniques.
Mechanism of Action
The mechanism of action of Methyl 4-(3-nitrophenyl)benzoate depends on its chemical structure and the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Methyl 4-(3-nitrophenyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-nitrobenzoate: Lacks the additional phenyl group, making it less complex.
Methyl 3-nitrobenzoate: The nitro group is positioned differently, affecting its reactivity and applications.
Ethyl 4-(3-nitrophenyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
methyl 4-(3-nitrophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)11-7-5-10(6-8-11)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCOLXQSXMKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372983 | |
Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89900-93-6 | |
Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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